molecular formula C13H15ClO4 B8313770 Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate

Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate

Cat. No.: B8313770
M. Wt: 270.71 g/mol
InChI Key: QACORMWJWFSFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate: is an organic compound that features a tert-butyl ester group, a chloro-substituted aromatic ring, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-chloro-2-formylphenoxy)acetate typically involves the esterification of 2-(4-chloro-2-formylphenoxy)acetic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using coupling reagents like EDCI and HOBt . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: 2-(4-chloro-2-carboxyphenoxy)acetic acid.

    Reduction: 2-(4-chloro-2-hydroxyphenoxy)acetate.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chloro-2-formylphenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The chloro group can also participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate is unique due to the presence of both a chloro and a formyl group on the aromatic ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and industrial processes.

Properties

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

tert-butyl 2-(4-chloro-2-formylphenoxy)acetate

InChI

InChI=1S/C13H15ClO4/c1-13(2,3)18-12(16)8-17-11-5-4-10(14)6-9(11)7-15/h4-7H,8H2,1-3H3

InChI Key

QACORMWJWFSFMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The sub-title compound was prepared by the method of Example 1 part d) using 5-chloro-2-hydroxybenzaldehyde (40 g), potassium carbonate (40 g), acetone (400 ml) and tert-butyl bromoacetate (37 ml) (yield=45.5 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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